Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide

Übersicht

Beschreibung

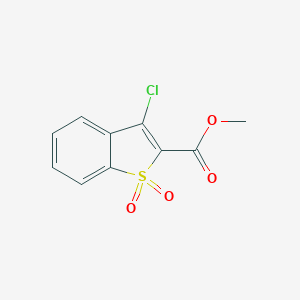

Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C10H7ClO4S and its molecular weight is 258.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H7ClO4S

- Molecular Weight : 258.68 g/mol

- CAS Number : 21211-23-4

The structure of methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide includes a chlorinated aromatic ring fused with a thiophene moiety, which contributes to its unique chemical reactivity and biological activity.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives have been explored for their potential in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel benzo[b]thiophene derivatives that exhibit significant biological activity against various pathogens. The derivatives were synthesized through nucleophilic substitution reactions, showcasing the versatility of this compound in creating complex molecular architectures .

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research indicates that certain derivatives of this compound possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Agricultural Applications

In agriculture, this compound has been evaluated for its efficacy as a pesticide.

Case Study: Pesticidal Efficacy

A patent describes the use of derivatives derived from this compound to control fungal pathogens affecting crops. The formulations demonstrated effective control over plant diseases caused by fungi at concentrations as low as 100 parts per million . This highlights the potential for developing environmentally friendly pesticides that are less harmful to non-target organisms.

Data Summary Table

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 3 undergoes substitution under nucleophilic conditions due to electron deficiency created by the sulfone group. This reactivity is demonstrated in analogous benzo[b]thiophene systems:

Key Findings :

-

Substitution reactions typically require polar aprotic solvents (e.g., xylene) and elevated temperatures (reflux) .

-

The sulfone group enhances leaving-group displacement by stabilizing negative charge buildup in transition states.

Cross-Coupling Reactions

The chlorine substituent participates in metal-catalyzed couplings, enabling C–C bond formation:

*Yield reported for analogous 5-bromo derivative .

Key Findings :

-

Copper-catalyzed couplings with aryl iodides proceed efficiently under mild conditions (room temperature, 24–72 h) .

-

Palladium systems require ligand optimization (e.g., XPhos) for halogenated substrates .

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis and condensation reactions:

Key Findings :

-

Hydrazide formation is facilitated by POCl₃, acting as both a catalyst and dehydrating agent .

-

Ester hydrolysis proceeds faster in sulfone-containing systems due to increased electrophilicity .

Cyclization and Condensation Reactions

The compound participates in heterocycle-forming reactions:

Key Findings :

-

Prolonged heating induces intramolecular cyclization via nucleophilic attack of amino groups on carbonyl carbons .

-

Thiosemicarbazide-based condensations yield bioactive heterocycles .

Electrophilic Aromatic Substitution

While limited by the electron-deficient ring, directed substitution occurs at specific positions:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at -30°C | Nitrating mixture | 3-chloro-5-nitro derivative | N/R |

Key Findings :

Eigenschaften

IUPAC Name |

methyl 3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEOEVIFVQYNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175440 | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21211-23-4 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21211-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9NE9L6KW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide react with dialkylcyanamides? What is the significance of this reaction?

A1: The research article by Otto et al. [] demonstrates that substituted Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxides react with dialkylcyanamides (such as diethylcyanamide and dimethylcyanamide) to yield two main product types: benzothienooxazines and 3-amino-benzothiophene derivatives. [] This reaction is significant because it provides a synthetic route to these heterocyclic compounds. Benzothienooxazines, in particular, are of interest for their potential biological activity and applications in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.